
3-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid
説明
3-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C13H23NO3 and its molecular weight is 241.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis and Chemical Properties
Research in organic synthesis explores the synthesis of complex molecules and their chemical properties. For instance, Hanzawa et al. (2012) discuss the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one, showcasing methodologies that might be relevant to derivatives of the compound (Hanzawa et al., 2012).
Biological Activities
Studies on the biological activities of compounds structurally similar to "3-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)propanoic acid" reveal potential pharmacological applications. For example, Radhakrishnan et al. (2020) conducted a comparative study on the antimicrobial activity of Schiff bases derived from 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid, indicating the relevance of these compounds in developing antimicrobial agents (Radhakrishnan et al., 2020).
Material Science Applications
In material science, Aly and El-Mohdy (2015) explored the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, demonstrating the utility of chemical modifications for enhanced material properties (Aly & El-Mohdy, 2015).
Catalysis and Reaction Mechanisms
Kutubi and Kitamura (2011) reported on the regioselective synthesis of 3,3-bis(indolyl)propanoic acid derivatives by iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles, highlighting the use of metal catalysis in creating biologically significant structures (Kutubi & Kitamura, 2011).
Renewable Sources and Green Chemistry
Research also focuses on the synthesis of compounds from renewable resources. Flores et al. (2014) demonstrated the heterocyclization of methyl 7,7,7-trifluoro-4-methoxy-6-oxo-4-heptenoate into isoxazole and pyrazole derivatives, showcasing an approach to sustainable chemistry by starting from levulinic acid (Flores et al., 2014).
作用機序
The mode of action of indole derivatives can vary greatly depending on their specific structure and the receptors they interact with. Some indole derivatives have been reported as antiviral agents, showing inhibitory activity against certain viruses . Others have been reported as new HIV inhibitors, specifically acting as integrase strand-transfer inhibitors .
The biochemical pathways affected by indole derivatives can also vary widely. For example, some indole derivatives are involved in the degradation of tryptophan in higher plants .
The pharmacokinetics of indole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can influence their bioavailability and therapeutic effects.
The result of the action of indole derivatives can include a wide range of molecular and cellular effects, depending on their specific biological activities. For example, antiviral indole derivatives can inhibit the replication of viruses, while anti-inflammatory indole derivatives can reduce inflammation by modulating the activity of certain inflammatory pathways .
特性
IUPAC Name |
3-[7a-(methoxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-17-10-13-6-3-2-4-11(13)8-14(9-13)7-5-12(15)16/h11H,2-10H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVMJBCIGMZTIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCCC1CN(C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


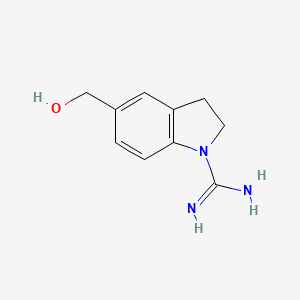


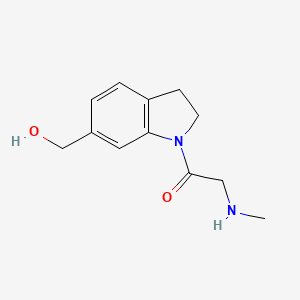
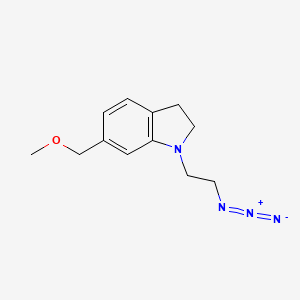
![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478841.png)


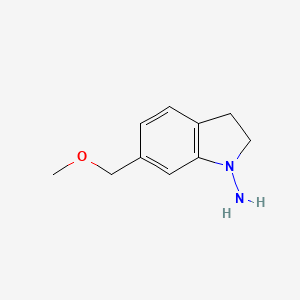
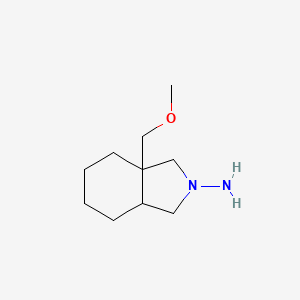
![2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478851.png)
![3-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1478852.png)
![2-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-ol](/img/structure/B1478853.png)
![2-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1478854.png)
